5-(2-methoxyethyl)-N-(3-methoxyphenethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
Description
This compound belongs to the pyrazolo[4,3-c]pyridine class, a heterocyclic scaffold known for diverse pharmacological activities. The core structure features a pyrazole ring fused with a pyridine ring, with substituents at positions 2 (phenyl), 5 (2-methoxyethyl), and 7 (carboxamide linked to a 3-methoxyphenethyl group). The 2-methoxyethyl and 3-methoxyphenethyl groups introduce electron-donating methoxy moieties, which may enhance solubility and modulate binding interactions compared to simpler alkyl or aryl substituents.
Properties
IUPAC Name |
5-(2-methoxyethyl)-N-[2-(3-methoxyphenyl)ethyl]-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O4/c1-32-14-13-28-16-21(24(30)26-12-11-18-7-6-10-20(15-18)33-2)23-22(17-28)25(31)29(27-23)19-8-4-3-5-9-19/h3-10,15-17H,11-14H2,1-2H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHYSFEJAAKAHTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NCCC4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-methoxyethyl)-N-(3-methoxyphenethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide typically involves multi-step organic reactions. The key steps include the formation of the pyrazolo[4,3-c]pyridine core, followed by functionalization at various positions to introduce the methoxyethyl, methoxyphenethyl, and phenyl groups. Common reagents used in these reactions include hydrazines, aldehydes, and various catalysts to facilitate cyclization and substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-(2-methoxyethyl)-N-(3-methoxyphenethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its electronic properties.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can change the compound’s reactivity.
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated analogs. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive molecule, with studies focusing on its interactions with various biological targets.
Medicine: Explored for its therapeutic potential, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.
Industry: Utilized in the development of advanced materials with unique properties, such as enhanced conductivity or specific binding affinities.
Mechanism of Action
The mechanism of action of 5-(2-methoxyethyl)-N-(3-methoxyphenethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation, depending on the specific application.
Comparison with Similar Compounds
Key Observations:
Substituent Impact on Yield: Bulky or electron-withdrawing groups (e.g., 4-nitrophenylamino in 9d) correlate with lower yields (25%), likely due to steric hindrance or reduced reactivity . Simpler alkyl groups (e.g., propyl in 6c) achieve high yields (89%), suggesting easier synthetic accessibility .
Melting Point Trends: Aromatic substituents (e.g., quinolin-3-yl in 7f) result in higher melting points (248–251°C) due to enhanced intermolecular π-π stacking . Alkyl substituents (e.g., propyl in 6c) lower melting points (212–214°C), reflecting reduced crystallinity . The target compound’s methoxyethyl and methoxyphenethyl groups may yield intermediate melting points.
Physicochemical Properties: The carboxamide group in the target compound and CAS 923233-41-4 may improve aqueous solubility compared to ester derivatives (e.g., 9d, 7f).
Research Findings and Implications
Pharmacological Potential**:
- Methoxy Substitution : The target compound’s dual methoxy groups may enhance binding to targets like serotonin receptors, analogous to methoxy-containing pharmaceuticals.
Q & A
Basic Research Questions
Q. How can the synthetic yield of 5-(2-methoxyethyl)-N-(3-methoxyphenethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide be optimized?
- Methodological Answer : Optimize reaction conditions using temperature gradients (e.g., 60–80°C for cyclization steps) and solvent polarity adjustments (e.g., DMF for solubility vs. ethyl acetate for crystallization). Catalysts like Pd(OAc)₂ or CuI can enhance coupling reactions, while purification via column chromatography (silica gel, hexane/EtOAc gradient) improves purity . Monitor intermediates by TLC and HPLC to identify yield-limiting steps.
Q. What analytical methods are recommended for structural characterization of this compound?
- Methodological Answer : Use a combination of ¹H/¹³C NMR (in DMSO-d₆ or CDCl₃) to resolve aromatic protons and substituent effects. DEPT and HSQC experiments clarify quaternary carbons. X-ray crystallography (single-crystal diffraction at 100 K) resolves 3D conformation, while HRMS (ESI+) confirms molecular weight . IR spectroscopy identifies carbonyl (C=O, ~1680 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) groups.
Q. How can solubility challenges in aqueous buffers be addressed for biological assays?
- Methodological Answer : Test co-solvents like DMSO (≤1% v/v) or cyclodextrin derivatives for stabilization. For improved hydrophilicity, synthesize prodrugs (e.g., ester derivatives of the methoxyethyl group) or use micellar formulations (e.g., Tween-80) . Solubility parameters (Hansen or Hoy) guide solvent selection for in vitro studies.
Advanced Research Questions
Q. How to design structure-activity relationship (SAR) studies for pyrazolo[4,3-c]pyridine derivatives?
- Methodological Answer : Systematically vary substituents:
- Methoxyethyl group : Replace with alkyl/aryl chains to assess steric effects.
- 3-Methoxyphenethyl : Introduce halogens (F, Cl) or electron-withdrawing groups for electronic modulation.
Use DFT calculations (B3LYP/6-31G*) to predict electronic properties (HOMO/LUMO, dipole moments) and correlate with biological activity (e.g., kinase inhibition) . Validate via in vitro assays (IC₅₀ determination).
Q. How to resolve contradictions in reported biological activity data across similar analogs?
- Methodological Answer : Conduct orthogonal assays (e.g., SPR for binding affinity vs. cellular proliferation assays) to confirm target engagement. Control for batch-to-batch variability by repeating synthesis with strict QC (HPLC purity ≥95%). Use isothermal titration calorimetry (ITC) to quantify thermodynamic binding parameters (ΔH, ΔS) and identify assay-specific artifacts .
Q. What computational approaches are suitable for modeling interactions with PDE4 or kinase targets?
- Methodological Answer : Perform molecular docking (AutoDock Vina, Glide) using crystal structures of PDE4B (PDB: 3G4G) or EGFR (PDB: 1M17). MD simulations (AMBER, 100 ns) assess binding stability and water-mediated interactions. Free-energy perturbation (FEP) calculations predict ΔΔG for key substituent modifications .
Q. How to analyze reaction mechanisms for unexpected byproducts during synthesis?
- Methodological Answer : Use LC-MS to track intermediates. Isotopic labeling (e.g., ¹⁸O in carbonyl groups) identifies rearrangement pathways. Kinetic studies under varying temperatures/oxidants (e.g., TBHP vs. O₂) elucidate radical vs. ionic mechanisms. Trapping experiments with TEMPO confirm radical intermediates .
Q. What strategies mitigate racemization during chiral center formation?
- Methodological Answer : Use asymmetric catalysis (e.g., Jacobsen’s salen-Mn(III) for epoxidation) or chiral auxiliaries (e.g., Evans oxazolidinones). Monitor enantiomeric excess (EE) via chiral HPLC (Chiralpak AD-H column) or CD spectroscopy. Low-temperature (-78°C) reactions minimize thermal racemization .
Q. How to identify biological targets for this compound using chemoproteomics?
- Methodological Answer : Synthesize a clickable probe (alkyne-tagged analog) for affinity-based protein profiling (ABPP). Incubate with cell lysates, perform CuAAC with biotin-azide, and pull down targets for LC-MS/MS identification. Validate hits via CRISPR knockout or RNAi silencing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
